6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide
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Overview
Description
Preparation Methods
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular drug that shares a similar pyrazine core structure.
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile: Another compound with a similar structure but different functional groups, which may result in different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
Properties
CAS No. |
61280-14-6 |
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Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18) |
InChI Key |
XPHAZRIIAZWSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C(=S)N |
Origin of Product |
United States |
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